N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide
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Overview
Description
N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Bromination: Addition of bromine to the aromatic ring.
Methoxylation: Introduction of methoxy groups.
Formation of Benzamide: Coupling of the brominated, methoxylated, and nitrated aromatic compound with benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide involves its interaction with specific molecular targets. The compound’s nitro and bromine groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-5-methoxy-phenyl)-N-hydroxy-acetamide: Shares similar structural features but differs in the presence of a hydroxy group instead of a nitro group.
4-amino-N’-[[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide: Contains an oxadiazole ring and an amino group, providing different chemical properties.
Uniqueness
The presence of both nitro and bromine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
5318-98-9 |
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Molecular Formula |
C22H17BrN4O7 |
Molecular Weight |
529.3 g/mol |
IUPAC Name |
N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C22H17BrN4O7/c1-33-20-11-15(12-24-25-22(28)16-4-8-18(9-5-16)27(31)32)10-19(23)21(20)34-13-14-2-6-17(7-3-14)26(29)30/h2-12H,13H2,1H3,(H,25,28) |
InChI Key |
PEGKOKDMVHCMOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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